- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)

5-Fluoro-2-formylbenzoic acid structure
Nombre del producto:5-Fluoro-2-formylbenzoic acid
Número CAS:920481-01-2
MF:C8H5FO3
Megavatios:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038
5-Fluoro-2-formylbenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 5-Fluoro-2-formylbenzoic acid
- 5-fluoro-2-formyl-benzoic acid
- 2-FORMYL-5-FLUOROBENZOIC ACID
- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Benzoic acid, 5-fluoro-2-formyl-
- 5-Fluoro-2-formylbenzoic acid (ACI)
- 5-Fluoro-2-formylbenzoicacid
- 920481-01-2
- AKOS005209318
- SY047756
- EN300-320920
- CS-0045084
- DTXSID60669531
- BS-17841
- MFCD11053106
- SCHEMBL9983741
- DB-219501
- Z1198309556
-
- MDL: MFCD11053106
- Renchi: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
- Clave inchi: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Sonrisas: O=CC1C(C(O)=O)=CC(F)=CC=1
Atributos calculados
- Calidad precisa: 168.02200
- Masa isotópica única: 168.022
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 54.4
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.426
- Punto de ebullición: 327.6°C at 760 mmHg
- Punto de inflamación: 151.9°C
- índice de refracción: 1.592
- PSA: 54.37000
- Logp: 1.33640
5-Fluoro-2-formylbenzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320920-2.5g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 2.5g |
$231.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-100mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 100mg |
¥132.00 | 2024-04-25 | |
eNovation Chemicals LLC | D755316-5g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 5g |
$490 | 2023-09-04 | |
TRC | F199090-1000mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 1g |
$ 580.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 250mg |
£46.00 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 1g |
¥670.00 | 2024-04-25 | |
TRC | F199090-500mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
TRC | F199090-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 250mg |
$ 220.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 1g |
£114.00 | 2024-05-24 | |
Enamine | EN300-320920-10.0g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 10.0g |
$819.0 | 2025-03-19 |
5-Fluoro-2-formylbenzoic acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
Referencia
- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-LactamizationOrganic Letters, 2014, 16(24), 6366-6369,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referencia
- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reactionApplied Organometallic Chemistry, 2021, 35(7),,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinaneOrganic Chemistry Frontiers, 2023, 10(19), 4871-4877,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referencia
- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agentsMedChemComm, 2016, 7(7), 1441-1448,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
1.2 -78 °C; overnight, rt
Referencia
- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated IsocoumarinsChemistry - A European Journal, 2021, 27(32), 8288-8294,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent AdductAngewandte Chemie, 2016, 55(17), 5282-5285,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
Referencia
- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascadeTetrahedron Letters, 2018, 59(16), 1564-1567,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,
5-Fluoro-2-formylbenzoic acid Raw materials
- 5-Fluoro-2-(hydroxymethyl)benzoic acid
- 2-Bromo-5-fluorobenzoic acid
- Methyl 5-fluoro-2-formylbenzoate
- 6-fluoro-1,3-dihydro-2-benzofuran-1-one
5-Fluoro-2-formylbenzoic acid Preparation Products
5-Fluoro-2-formylbenzoic acid Literatura relevante
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid

Pureza:99%
Cantidad:5g
Precio ($):400.0